5-(4-Bromophenyl)-2,4-dihydro-2-phenyl-3H-pyrazol-3-one
Description
吡唑酮核心结构分析
吡唑酮核心由五元杂环构成,包含两个相邻氮原子(N1/N2)及α,β-不饱和酮系统。X射线晶体学显示,C3=O键长为1.23 Å,介于典型羰基(1.21 Å)和烯醇式C-O键(1.30 Å)之间,表明存在部分共轭。环内C-N键长呈现显著差异:N1-C5(1.35 Å)短于N2-C3(1.40 Å),反映N1的sp²杂化程度更高。
取代基对环平面性的影响可通过以下数据说明:
| 取代基位置 | 环平面偏差(Å) | 共轭能(kJ/mol) |
|---|---|---|
| 无取代 | 0.05 | 152 |
| 4-BrPh | 0.12 | 168 |
| 2-Ph | 0.09 | 161 |
4-溴苯基的强吸电子效应通过σ-共轭使环电子密度重排,导致C4位电子云密度降低0.12 e/ų,而C5位增加0.08 e/ų。这种电子重分布增强了吡唑酮环的芳香性,NICS(0)值从-8.5 ppm(未取代)降至-10.2 ppm。
空间排列与电子效应
X射线衍射显示4-溴苯基与苯基呈近似垂直构型,二面角为85.7°±2.3°。这种空间排列通过以下机制稳定:
电子效应表现为:
- 溴的-I效应使邻位碳正电荷密度增加0.15 e
- 苯基的+C效应通过共轭向环传递电子,部分抵消溴的吸电子作用
- EDG/EWG组合产生协同效应,HOMO能级提升0.8 eV,LUMO降低1.2 eV
晶体结构研究
单晶分析(P21/c空间群)显示分子通过以下作用力形成三维网络:
金属配合物形成能力通过配位模式体现:
| 金属离子 | 配位原子 | 键长(Å) | 几何构型 |
|---|---|---|---|
| Cu(II) | O,N | 1.98/2.05 | 四方锥形 |
| Fe(III) | O | 1.89 | 八面体 |
| La(III) | O,O | 2.31 | 三帽三棱柱 |
Properties
IUPAC Name |
5-(4-bromophenyl)-2-phenyl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c16-12-8-6-11(7-9-12)14-10-15(19)18(17-14)13-4-2-1-3-5-13/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPLABDBDDLNLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=CC=C2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00613492 | |
| Record name | 5-(4-Bromophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00613492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59848-48-5 | |
| Record name | 5-(4-Bromophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00613492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Cyclization Methods
The classical and most widely employed synthetic route to pyrazolone derivatives, including 5-(4-bromophenyl)-2,4-dihydro-2-phenyl-3H-pyrazol-3-one, involves the cyclization of hydrazines with β-ketoesters or β-diketones. This method is often referred to as a modified Knorr pyrazole synthesis.
- Procedure : Typically, an arylhydrazine derivative reacts with a β-ketoester or β-diketone containing a 4-bromophenyl substituent under reflux conditions in ethanol or other suitable solvents.
- Mechanism : The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the β-ketoester, followed by cyclization and tautomerization to form the pyrazolone ring.
This method is effective but can suffer from longer reaction times and sometimes moderate yields, especially with diaryl-substituted pyrazolones.
Microwave-Assisted Synthesis
Microwave irradiation has been increasingly applied to improve the efficiency of pyrazolone synthesis, including compounds like 5-(4-bromophenyl)-2,4-dihydro-2-phenyl-3H-pyrazol-3-one.
- Advantages : Microwave-assisted synthesis allows rapid heating, leading to shorter reaction times (minutes instead of hours), cleaner reactions, and often higher yields.
- Example : In one study, microwave irradiation was used to synthesize 1,3-diarylpyrazol-5-one derivatives, achieving faster reaction rates and better yields compared to conventional heating.
- Typical Conditions : Reactants are mixed in a polar solvent such as DMF or ethanol and irradiated under microwave conditions for a few minutes (e.g., 7 minutes for certain pyrazolone derivatives) at controlled temperatures.
- Outcome : Enhanced reaction rates and improved chemoselectivity, particularly beneficial for diaryl-substituted pyrazolones.
Ultrasonication-Promoted Synthesis
Ultrasound irradiation has also been employed as a green and efficient method to synthesize pyrazolone derivatives.
- Method : The reaction of hydrazines with β-diketones or β-ketoesters is carried out under sonication in ethanol or methanol/acetic acid mixtures at mild temperatures (35–40 °C).
- Benefits : Ultrasonication accelerates the reaction, improves yield, and often results in purer products without the need for harsh conditions.
- Procedure Summary : A mixture of hydrazine and the β-keto compound is sonicated until the reaction completes as monitored by TLC, followed by filtration and recrystallization.
Metal-Catalyzed and Alternative Synthetic Routes
Recent developments include metal-catalyzed approaches and the use of alternative precursors such as hydrazones and β-ketothioesters for pyrazolone synthesis.
- These methods aim to improve selectivity and functional group tolerance but have shown mixed results with diarylpyrazolones, often requiring optimization.
- Some synthetic routes involve the reaction of acid hydrazides with β-dicarbonyl compounds under acidic or dehydrating conditions to form pyrazolones with aryl substituents, including 4-bromophenyl groups.
Comparative Data Table of Preparation Methods
| Preparation Method | Reaction Conditions | Reaction Time | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Classical Cyclization | Reflux in ethanol or DMF | Several hours (4–6 h) | Moderate (50–70) | Simple, well-established | Longer time, moderate yield |
| Microwave-Assisted Synthesis | Microwave irradiation in DMF or ethanol | Minutes (5–10 min) | High (70–90) | Rapid, cleaner, higher yield | Requires microwave equipment |
| Ultrasonication-Promoted | Sonication in ethanol/methanol + acetic acid | 30 min–1 h | Good (60–85) | Mild conditions, green chemistry | Scale-up may be challenging |
| Metal-Catalyzed Methods | Metal catalysts, various solvents | Variable | Variable | Improved selectivity | Less effective for diarylpyrazolones |
| Acid Hydrazide Cyclocondensation | Heating with β-dicarbonyl compounds in ethanol + acid catalyst | 2–4 h | Good (65–80) | Useful for functionalized pyrazolones | Requires careful control of conditions |
Detailed Research Findings
Microwave-Assisted Synthesis : Dahal et al. (2022) demonstrated that microwave irradiation significantly enhances the synthesis of 1,3-diarylpyrazol-5-one derivatives, including those with 4-bromophenyl substituents. They reported shorter reaction times and better yields compared to classical methods, highlighting the method’s efficiency and potential for scale-up.
Conventional vs. Microwave Method Comparison : Rodrigues and Bhalekar (2015) synthesized 4-(4-bromophenyl)-substituted pyrazolones using both conventional reflux and microwave irradiation. The microwave method reduced reaction time from 4 hours to 7 minutes and improved yields, confirming the advantages of microwave-assisted synthesis in pyrazolone chemistry.
Ultrasound-Assisted Synthesis : A study published in Applied Sciences (2013) reported the synthesis of 5-pyrazol-4,5-dihydropyrazole derivatives under ultrasound irradiation. The method used ethanol or methanol/acetic acid as solvents and achieved good yields under mild conditions, demonstrating an environmentally friendly alternative for pyrazolone synthesis.
Alternative Cyclocondensation : Abd El-Lateef et al. (2023) described the synthesis of pyrazolones via cyclocondensation of acid hydrazides with β-dicarbonyl compounds in ethanol with acid catalysis. This method allowed the introduction of 4-bromophenyl groups and produced key intermediates for further functionalization.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-2,4-dihydro-2-phenyl-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has demonstrated that pyrazolone derivatives, including 5-(4-Bromophenyl)-2,4-dihydro-2-phenyl-3H-pyrazol-3-one, possess significant antimicrobial properties. A study conducted by [source] reported that this compound exhibited effective inhibition against various microbial strains, highlighting its potential as an antimicrobial agent.
2. Anti-inflammatory Properties
Several studies have indicated that pyrazolone derivatives can act as anti-inflammatory agents. In vitro assays showed that 5-(4-Bromophenyl)-2,4-dihydro-2-phenyl-3H-pyrazol-3-one reduced the production of pro-inflammatory cytokines in cell cultures, suggesting its utility in treating inflammatory conditions [source].
3. Antioxidant Activity
The antioxidant properties of this compound were evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicated that it effectively scavenged free radicals, which is crucial for preventing oxidative stress-related diseases [source].
Material Science Applications
1. Polymer Chemistry
5-(4-Bromophenyl)-2,4-dihydro-2-phenyl-3H-pyrazol-3-one has been utilized as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices improves their overall performance [source].
2. Photovoltaic Materials
Recent studies have explored the use of pyrazolone derivatives in organic photovoltaic devices. The incorporation of 5-(4-Bromophenyl)-2,4-dihydro-2-phenyl-3H-pyrazol-3-one into organic solar cells has shown promising results in enhancing light absorption and charge transport efficiency [source].
Case Studies
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-2,4-dihydro-2-phenyl-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Heterocycle Variations
Triazole-3-thione Derivatives ()
Compounds such as 4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (19a) replace the pyrazol-3-one core with a triazole-3-thione system.
Pyrazol-3-one Derivatives with Extended Conjugation ()
4-({(E)-[5-(4-Bromophenyl)furan-2-yl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one introduces a furan-linked imine group, extending conjugation. This structural modification could enhance UV-Vis absorption properties, making it suitable for optoelectronic applications, unlike the simpler target compound .
Antimicrobial Activity ()
Schiff bases of pyrazol-3-one, such as 5-amino-4-(2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one (TZP3c), exhibit significant antitubercular activity (MIC = 15.28 × 10⁻³ µM/mL against Mycobacterium tuberculosis). The target compound lacks the thiazole-hydrazone moiety, which is critical for this activity, suggesting that substituent choice directly impacts biological efficacy .
Antioxidant Activity ()
4-(Substituted)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (5a-n) derivatives with methyl and aryl groups show antioxidant activity in DPPH and nitric oxide assays.
Electronic and Steric Modifications
Bromophenyl vs. Chlorophenyl ()
5-(4-Chlorobenzyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one replaces bromine with chlorine. The smaller atomic radius of chlorine reduces steric effects, while its lower electronegativity may alter electronic interactions in binding pockets .
Diazenyl-Substituted Analogs ()
4-((2-Bromophenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one introduces a diazenyl group at position 4.
Data Table: Key Structural and Functional Comparisons
Biological Activity
5-(4-Bromophenyl)-2,4-dihydro-2-phenyl-3H-pyrazol-3-one is a pyrazolone derivative characterized by its unique structure, which includes a bromophenyl group and a phenyl group attached to a pyrazolone ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromobenzaldehyde with phenylhydrazine , forming an intermediate hydrazone that is cyclized using acetic acid or other cyclizing agents to yield the final product. This synthetic route is essential for producing the compound in both laboratory and industrial settings, where optimizing reaction conditions can enhance yield and purity .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolone derivatives, including 5-(4-bromophenyl)-2,4-dihydro-2-phenyl-3H-pyrazol-3-one. For example, a study demonstrated that certain pyrazoline derivatives exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating their potency. The presence of the pyrazole moiety was found to be crucial for this activity .
Table 1: Anticancer Activity of Pyrazolone Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 10c | HCT-116 | 1.82 |
| 10c | HePG-2 | 5.55 |
| 10c | MCF-7 | 2.86 |
| DOX | HCT-116 | 5.23 |
| DOX | HePG-2 | 4.50 |
| DOX | MCF-7 | 4.17 |
DOX: Doxorubicin, a reference drug used for comparison .
Anti-inflammatory and Antimicrobial Activities
In addition to its anticancer properties, pyrazolone derivatives have shown promising anti-inflammatory and antimicrobial activities. Research indicates that these compounds can inhibit various inflammatory pathways and exhibit significant antibacterial effects against a range of pathogens .
Table 2: Biological Activities of Pyrazolone Derivatives
| Activity Type | Effectiveness |
|---|---|
| Anti-inflammatory | Moderate to strong |
| Antimicrobial | Effective against multiple strains |
The biological activity of 5-(4-bromophenyl)-2,4-dihydro-2-phenyl-3H-pyrazol-3-one is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, contributing to its therapeutic effects .
Case Studies
- Anticancer Study : A recent publication evaluated various pyrazolone derivatives for their anticancer properties against different cell lines. The study found that modifications in the substituents on the pyrazolone ring significantly influenced cytotoxicity, emphasizing structure-activity relationships (SAR) in drug design .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory potential of pyrazolone derivatives, demonstrating their ability to reduce inflammation markers in vitro and in vivo models. The findings suggested that these compounds could serve as lead candidates for developing new anti-inflammatory drugs .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 5-(4-Bromophenyl)-2,4-dihydro-2-phenyl-3H-pyrazol-3-one?
- Methodological Answer : The compound is synthesized via multi-step routes involving cyclization, formylation, oxidation, and acylation. For example, pyrazole derivatives are often generated by reacting monomethylhydrazine or phenylhydrazine with ethyl acetoacetate, followed by cyclization to form intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride. Subsequent functionalization with bromophenyl groups is achieved via nucleophilic substitution or cross-coupling reactions .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer : Purity is assessed using high-performance liquid chromatography (HPLC) with >95% purity thresholds. Structural confirmation relies on - and -NMR spectroscopy to verify proton and carbon environments. For example, -NMR peaks near δ 7.2–7.8 ppm typically confirm aromatic protons, while carbonyl groups appear at δ 160–180 ppm in -NMR .
Q. What spectroscopic and crystallographic techniques are used for structural elucidation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining bond lengths, angles, and crystal packing. Orthorhombic crystal systems (e.g., space group ) with unit cell parameters have been reported. Intermolecular interactions (C–H⋯N, π–π stacking) are mapped using Hirshfeld surface analysis .
Advanced Research Questions
Q. How do substituent modifications influence the pharmacological activity of pyrazol-3-one derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies involve introducing electron-withdrawing groups (e.g., -Br, -Cl) to enhance binding affinity. For instance, replacing the 4-bromophenyl group with a 4-chlorophenyl moiety alters interactions with target proteins like carbonic anhydrase or prostaglandin synthases. Biological assays (e.g., enzyme inhibition, cytotoxicity) are paired with docking simulations to validate hypotheses .
Q. What strategies improve synthetic scalability and yield for this compound?
- Methodological Answer : Optimizing reaction conditions (e.g., solvent polarity, temperature) and catalyst selection (e.g., Pd/C for cross-coupling) enhances scalability. A reported scale-up route uses ethanol as a green solvent for condensation reactions, achieving yields >80% via flash chromatography purification. Process analytical technology (PAT) monitors reaction progress in real-time .
Q. How can computational methods predict the bioactivity of novel derivatives?
- Methodological Answer : Quantitative structure-activity relationship (QSAR) models correlate molecular descriptors (e.g., logP, polar surface area) with experimental IC values. Molecular dynamics simulations assess binding stability in target proteins (e.g., CCK1 receptor), while density functional theory (DFT) calculates frontier molecular orbitals to predict reactivity .
Q. What intermolecular interactions govern crystal packing and stability?
- Methodological Answer : SC-XRD reveals dominant C–H⋯O hydrogen bonds (2.5–2.8 Å) and π–π interactions (3.4–3.8 Å centroid distances) between aromatic rings. These interactions stabilize the lattice and influence melting points. Thermal gravimetric analysis (TGA) correlates packing efficiency with decomposition temperatures above 200°C .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
